(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazolo-thiazole core, and a chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with furan-2-carbaldehyde, followed by cyclization with thiosemicarbazide under acidic conditions to form the triazolo-thiazole core.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis can also reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent.
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
(5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Belzutifan: A hypoxia-inducible factor-2 alpha inhibitor used in cancer treatment.
Uniqueness
(5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazolo-thiazole core is particularly noteworthy for its stability and versatility in various chemical reactions .
Properties
Molecular Formula |
C21H12ClN3O2S |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H12ClN3O2S/c22-15-8-6-13(7-9-15)17-11-10-16(27-17)12-18-20(26)25-21(28-18)23-19(24-25)14-4-2-1-3-5-14/h1-12H/b18-12- |
InChI Key |
UCTNRWRIFQPUID-PDGQHHTCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)Cl)/SC3=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)SC3=N2 |
Origin of Product |
United States |
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